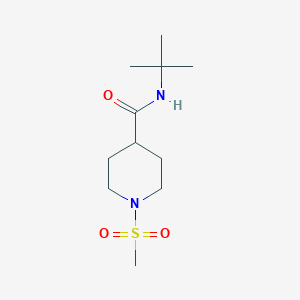

n-(Tert-butyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)12-10(14)9-5-7-13(8-6-9)17(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNQTAPQOHOROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Tert-butyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which contributes to its unique reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 265.35 g/mol

- Structural Features :

- Piperidine ring

- Tert-butyl group

- Methylsulfonyl group

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a biochemical probe and therapeutic agent.

Research indicates that this compound can modulate enzyme activity through both competitive inhibition and activation, depending on the specific molecular targets involved. It has shown promise in:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which can be crucial for therapeutic applications in diseases characterized by dysregulated enzyme functions.

- Receptor Interactions : It may bind to various receptors, influencing signaling pathways that are vital for cellular functions.

Case Studies and Experimental Data

-

Antitumor Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly breast cancer (MDA-MB-231) and ovarian cancer cells. The compound induced apoptosis at concentrations as low as 10 µM, enhancing caspase-3 activity significantly compared to control groups .

- Inflammation Modulation :

- Pharmacokinetics :

Data Tables

| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 10 | Increased apoptosis (caspase-3) |

| Inflammation Modulation | Human Macrophages | 10 | Reduced IL-1β release |

| Enzyme Inhibition | Various | Varies | Competitive inhibition observed |

Scientific Research Applications

1.1. Beta-Lactamase Inhibitors

One of the most significant applications of n-(Tert-butyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its role as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing bacteria from degrading beta-lactam antibiotics, such as penicillins and cephalosporins. The compound serves as a precursor to more complex structures that exhibit potent inhibitory activity against various beta-lactamases, making them valuable in the treatment of resistant bacterial infections .

1.2. Synthesis of New Therapeutics

The compound is also utilized in the synthesis of various therapeutics targeting neurological disorders. For instance, modifications of its structure have led to derivatives that act as selective inhibitors for monoamine oxidases (MAOs), enzymes linked to mood regulation and neurodegenerative diseases. Research indicates that certain derivatives exhibit high selectivity for MAO-A or MAO-B isoforms, suggesting potential applications in treating conditions like depression and Parkinson's disease .

2.1. Chemical Structure

The chemical formula of this compound is C11H22N2O4S. It features a piperidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, contributing to its unique reactivity and solubility characteristics.

2.2. Synthesis Protocols

The synthesis of this compound typically involves the reaction of BOC-protected piperidine derivatives with methanesulfonyl chloride under controlled conditions. A typical yield reported for this reaction is around 91%, indicating efficient production methods .

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | BOC-4-aminopiperidine + Methanesulfonyl chloride | Pyridine, Ice bath, 16 hours | 91% |

3.1. Study on Enzyme Inhibition

A recent study highlighted the compound's potential in developing selective MAO inhibitors by exploring various geometric isomers derived from it . The findings demonstrated that specific modifications could enhance selectivity for MAO-A or MAO-B isoforms, providing insights into designing targeted therapies for neurological disorders.

3.2. Development of Antibiotic Adjuvants

Another research effort focused on using this compound as an adjuvant to existing antibiotics, enhancing their efficacy against resistant strains . This application underscores the compound's versatility in pharmaceutical formulations aimed at improving treatment outcomes for bacterial infections.

Comparison with Similar Compounds

a. Substituents on the Piperidine Nitrogen

- Target Compound : 1-(Methylsulfonyl) group.

- tert-Butyl (1-acetylpiperidin-4-yl)carbamate []: Features an acetyl group at the 1-position. Acetylation is a common strategy to modulate lipophilicity and metabolic stability.

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide [] :

b. Carboxamide Substituents

- Target Compound : Tert-butyl group.

- The tert-butyl substituent contributes significant steric bulk and lipophilicity (predicted LogP ~2.5), which may improve pharmacokinetic properties such as oral bioavailability.

- (R)-N-((2-methoxypyridin-4-yl)methyl)-... [] :

Data Table: Structural and Hypothetical Properties of Selected Compounds

Research Implications and Limitations

- The structural diversity of piperidine-4-carboxamides highlights the importance of substituent optimization for target selectivity and pharmacokinetics.

- Gaps in Data : Direct biological data for the target compound are absent in the provided evidence. Further studies are needed to evaluate its binding affinity, selectivity, and metabolic profile.

- Contradictions : While [] emphasizes aromatic substituents for antiviral activity, the target compound’s methylsulfonyl group represents a divergent strategy, underscoring the need for empirical validation.

Q & A

Q. What are the recommended synthetic routes for N-(tert-butyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling piperidine-4-carboxamide derivatives with tert-butyl and methylsulfonyl groups. Key steps include:

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

- Sulfonylation : React piperidine intermediates with methanesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to install the methylsulfonyl group .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 50–70%, depending on steric hindrance and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% for research-grade material) .

- NMR spectroscopy : Confirm tert-butyl protons (δ 1.4 ppm, singlet) and methylsulfonyl group (δ 3.1 ppm, singlet) in H NMR. C NMR should show carbonyl carbons at ~170 ppm .

- Mass spectrometry : ESI-MS ([M+H] expected at m/z ~289) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard classification : While GHS data for this specific compound is limited, structurally similar tert-butyl piperidine derivatives are classified as acute toxicity (Category 4 for oral/dermal/inhalation) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste disposal : Collect in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The methylsulfonyl group may engage in hydrogen bonding, while the tert-butyl group contributes to hydrophobic interactions .

- DFT calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the carboxamide oxygen is a potential hydrogen bond acceptor .

Q. How should researchers address contradictions in toxicity data between structurally similar compounds?

- Case study : Compare toxicity profiles of tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (oral LD > 2000 mg/kg) vs. tert-butyl 4-(diphenylamino)piperidine-1-carboxylate (acute dermal toxicity).

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and cross-validate with in vivo data. Adjust SAR hypotheses to account for substituent effects (e.g., fluorophenyl vs. methylsulfonyl groups) .

Q. What crystallographic strategies resolve structural ambiguities in piperidine-carboxamide derivatives?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Use Phaser-2.1 software for molecular replacement, leveraging published piperidine-carboxamide structures (e.g., COD Entry 2230670, a = 13.286 Å, b = 9.1468 Å) .

- Data interpretation : Analyze torsion angles (e.g., C4–C7–N1–C8) to confirm chair conformation of the piperidine ring .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : The methylsulfonyl group increases polarity (logP ~1.2), reducing blood-brain barrier penetration compared to tert-butyl-substituted analogs (logP ~2.5) .

- Metabolic stability : In vitro microsomal assays (human liver microsomes) show slower oxidation due to sulfone’s electron-withdrawing effects (t > 60 min vs. 30 min for sulfides) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antiviral research?

- Template : Use N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in SARS-CoV-2 studies) as a reference. Replace substituents systematically (e.g., tert-butyl vs. naphthyl) and measure IC values in viral replication assays .

- Controls : Include positive controls (e.g., remdesivir) and assess cytotoxicity via MTT assays on Vero E6 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.